(6-Methylpyrazin-2-YL)boronic acid
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Overview
Description
(6-Methylpyrazin-2-YL)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 6-methylpyrazine ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (6-Methylpyrazin-2-YL)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound also plays a role in the Passerini-type three-component coupling reaction, leading to the synthesis of α-hydroxyketones .
Pharmacokinetics
It’s known that boronic acids and their derivatives have a relatively stable nature and are readily prepared . They are generally environmentally benign and have rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the creation of complex molecules with high functional group tolerance . In the Passerini-type reaction, it contributes to the synthesis of α-hydroxyketones .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, the compound has been isolated from deep-sea actinomycetes, indicating its stability under extreme environmental conditions .
Biochemical Analysis
Biochemical Properties
(6-Methylpyrazin-2-YL)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols and polyols, which are commonly found in saccharides and catechols . This interaction is crucial for its role in sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The compound interacts with enzymes such as serine proteases, where it acts as an inhibitor by forming a covalent bond with the serine residue in the active site . Additionally, this compound can bind to nucleophilic amino acid side chains, further influencing biochemical reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can interfere with the activity of kinases, which are enzymes that play a critical role in cell signaling pathways . By inhibiting these enzymes, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses . Furthermore, the compound’s ability to form covalent bonds with diols allows it to target specific cellular metabolites, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction is primarily mediated through the boronic acid group, which can bind to diols and polyols present in biomolecules . The compound acts as an enzyme inhibitor by forming a covalent bond with the active site of enzymes, such as serine proteases . This inhibition prevents the enzyme from catalyzing its substrate, thereby modulating biochemical pathways . Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the formation of inactive products . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings . Its stability and activity may decrease over time, necessitating the use of fresh preparations for prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modulation . It is essential to optimize the dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit enzymes involved in carbohydrate metabolism by forming covalent bonds with their active sites . This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, this compound can interact with cofactors such as NAD+ and FAD, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate in certain cellular compartments . This localization is crucial for its biochemical activity, as it allows this compound to interact with target biomolecules effectively . Additionally, the compound’s distribution within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules within these compartments . Additionally, post-translational modifications can influence the compound’s stability and function, further modulating its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyrazin-2-YL)boronic acid typically involves the borylation of 6-methylpyrazine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions . The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (6-Methylpyrazin-2-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(6-Methylpyrazin-2-YL)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Pyridylboronic acid
Properties
IUPAC Name |
(6-methylpyrazin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYWHUPXWBGFPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=N1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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